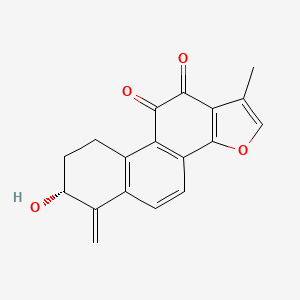

3-Hydroxymethylenetanshinquinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O4 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(7R)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

InChI |

InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m1/s1 |

InChI Key |

RUJKJFRMCYQMLH-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4=C)O |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution of 3-Hydroxymethylenetanshinquinone

The principal and most well-documented natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. nih.gov Commonly known as Danshen or red sage, this plant has been a staple in traditional Chinese medicine for centuries. nih.govmdpi.com The roots of S. miltiorrhiza are rich in a class of lipophilic abietane-type diterpenoids known as tanshinones, which are responsible for the root's characteristic reddish color. mdpi.comnih.gov

This compound is one of the numerous tanshinone derivatives identified in Danshen. nih.gov These compounds are primarily synthesized and accumulated in the roots of the plant. nih.govnih.gov Research indicates that the concentration and composition of tanshinones can vary significantly depending on the plant's geographical origin, cultivation methods, and growth period. mdpi.comresearchgate.net While tanshinones are the main chemical constituents of the roots, they are typically not detected in the aerial parts of the plant, such as the stems, leaves, and flowers. nih.gov The total tanshinone content in the roots is approximately 1%, with major components like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) being the most abundant. academicjournals.org

Table 1: Distribution of Major Chemical Constituent Classes in Salvia miltiorrhiza

| Plant Part | Primary Constituent Classes Present |

| Roots | Salvianolic Acids, Tanshinones |

| Stems | Salvianolic Acids, Flavonoids, Triterpenes |

| Leaves | Salvianolic Acids, Flavonoids, Triterpenes |

| Flowers | Salvianolic Acids, Flavonoids, Triterpenes |

| Data sourced from comparative analyses of different plant parts. nih.gov |

To date, scientific literature has almost exclusively reported the presence of this compound and other related tanshinones in species of the Salvia genus, with Salvia miltiorrhiza being the definitive source. mdpi.comnih.gov While the Salvia genus is vast, containing nearly 1,000 species, the unique chemical profile of Danshen has made it the focus of phytochemical investigations for these compounds. Extensive research has not identified other significant, commercially viable natural sources for this specific group of diterpenoids. The biosynthesis of tanshinones involves complex, multi-step enzymatic processes that appear to be characteristic of S. miltiorrhiza, limiting their distribution in the plant kingdom. nih.gov

Modern Chromatographic Techniques for Isolation and Purification

The isolation of a single, pure compound like this compound from a complex natural extract requires advanced separation science. Modern chromatographic techniques are indispensable tools for this purpose, offering high resolution and efficiency.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purifying specific compounds from complex mixtures, such as plant extracts. researchgate.net It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads, with the objective of isolating quantities of a pure substance for further analysis or use. researchgate.net

For the isolation of tanshinones, reversed-phase chromatography is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). Compounds are separated based on their hydrophobicity; more lipophilic tanshinones are retained longer on the column. By carefully developing a gradient elution method—where the mobile phase composition is changed over time to increase its organic solvent content—a sequential separation of the various tanshinones can be achieved with high purity. researchgate.net Although specific protocols for this compound are not widely published, methods developed for major tanshinones can be adapted for its isolation.

Table 2: Illustrative Preparative HPLC Parameters for Tanshinone Separation

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 20 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol | A polar solvent system; formic acid improves peak shape and ionization for MS detection. |

| Elution Mode | Gradient Elution | Allows for the separation of compounds with a wide range of polarities by varying solvent strength. |

| Flow Rate | 15-25 mL/min | Higher flow rates accommodate larger column dimensions for preparative scale. |

| Detection | UV-Vis Detector (e.g., at 270 nm) | Monitors the elution of compounds; tanshinones exhibit strong UV absorbance. |

| Sample Load | 100-500 mg of crude extract | The amount of mixture that can be purified in a single run. |

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample and ensuring high recovery. nih.govresearchgate.net High-Speed Counter-Current Chromatography (HSCCC), a highly efficient type of CCC, has been successfully applied to the preparative separation of tanshinones from S. miltiorrhiza extracts. nih.govfrontiersin.org

The technique relies on partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil column that is subjected to a strong centrifugal force field. nih.gov The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. For the separation of lipophilic tanshinones, solvent systems composed of hexane, ethyl acetate, methanol, and water are frequently used. researchgate.netnih.gov By optimizing the ratios of these solvents, a system with ideal partition coefficients (K values) for the target compounds can be achieved, enabling a successful one-step separation of multiple tanshinones from a crude extract with high purity. nih.gov

Table 3: Example of a Two-Phase Solvent System for HSCCC Separation of Tanshinones

| Solvent | Ratio (v/v/v/v) | Role in Separation |

| Light Petroleum (or Hexane) | 6 | Nonpolar component of the organic phase. |

| Ethyl Acetate | 4 | Component of intermediate polarity in the organic phase. |

| Methanol | 6.5 | Polar component of the aqueous-organic phase. |

| Water | 3.5 | Polar component of the aqueous phase. |

| This system was used to successfully isolate seven tanshinones in a single HSCCC run. nih.gov |

Biosynthesis and Metabolic Pathways of Tanshinones Precursors

Primary Biosynthetic Pathways of Diterpenoids in Plants

In plants, the synthesis of the universal C5 isoprene (B109036) precursors, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP), occurs through two distinct pathways compartmentalized within the cell. nih.govnih.gov These are the cytosolic Mevalonate (B85504) (MVA) pathway and the plastidial 2-C-Methyl-D-erythritol 4-Phosphate (MEP) pathway. nih.govcabidigitallibrary.org

Mevalonate (MVA) Pathway Contribution

The MVA pathway is located in the cytoplasm and endoplasmic reticulum. nih.govbiorxiv.org It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govmdpi.com This intermediate is then converted to mevalonate (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a rate-limiting step in this pathway. nih.gov Subsequent enzymatic reactions convert MVA into the C5 precursor, IPP. mdpi.com

While the MEP pathway is considered dominant for tanshinone biosynthesis, the MVA pathway does contribute. nih.gov Studies involving the overexpression of key MVA pathway enzymes, such as SmHMGR1 and SmHMGR2 in Salvia miltiorrhiza hairy root cultures, have shown a significant increase in tanshinone content. nih.gov This indicates that the MVA pathway provides precursors for tanshinone production, likely through the exchange of intermediates with the MEP pathway. nih.gov Although some research suggests the MVA pathway might be more involved in cell growth, its contribution to the precursor pool for tanshinones is evident. nih.govcabidigitallibrary.org

2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway Dominance

The MEP pathway, localized in the plastids, is the primary route for the biosynthesis of diterpenoids, including tanshinones. nih.govnih.gov This pathway starts with glyceraldehyde-3-phosphate (G3P) and pyruvate. nih.gov The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered a key rate-limiting enzyme. nih.gov A series of enzymatic steps then converts the initial product into IPP and DMAPP. mdpi.comnih.gov

Several lines of evidence support the dominance of the MEP pathway in tanshinone synthesis. The expression of genes encoding MEP pathway enzymes, such as SmDXS2 and 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (SmCMK), shows a significant positive correlation with the accumulation of tanshinones. nih.govcabidigitallibrary.org Overexpression of SmDXS2 in S. miltiorrhiza has been shown to increase tanshinone accumulation. nih.gov Conversely, studies have found no significant correlation between the expression of MVA pathway genes and tanshinone production during various developmental stages, further suggesting the MEP pathway's principal role. cabidigitallibrary.org

Crosstalk and Interplay between MVA and MEP Pathways

Despite their physical separation within the cell, the MVA and MEP pathways are not isolated systems. biorxiv.org A metabolic "crosstalk" occurs, allowing for the exchange of common intermediates, likely IPP, across the plastid membrane. nih.govbiorxiv.org This exchange ensures that both pathways can contribute to the biosynthesis of different isoprenoid classes, regardless of their primary location of synthesis. nih.gov

Key Enzymatic Steps in Tanshinone Carbon Skeleton Formation

Following the synthesis of the C5 building blocks, the next critical phase is the construction of the C20 diterpenoid carbon skeleton, which forms the foundation of all tanshinones.

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Generation

IPP and DMAPP are the universal C5 precursors for all terpenoids. nih.govnih.gov The MVA pathway primarily produces IPP, which can be converted to DMAPP by the enzyme isopentenyl pyrophosphate isomerase (IPI). nih.govmdpi.com The MEP pathway produces both IPP and DMAPP, typically in a ratio of about 5:1. nih.gov The enzyme IPI is also present in plastids to maintain the equilibrium between these two isomers, which is crucial for the subsequent condensation reactions. nih.govnih.gov In S. miltiorrhiza, two IPI genes (SmIDI1 and SmIDI2) have been identified, with SmIDI1 believed to play a more significant role in tanshinone biosynthesis. nih.gov

Table 1: Key Pathways and Precursors in Tanshinone Biosynthesis

| Pathway / Step | Location | Key Reactants | Key Products | Primary Role in Tanshinone Synthesis |

| Mevalonate (MVA) Pathway | Cytosol / ER | Acetyl-CoA | Isopentenyl Pyrophosphate (IPP) | Contributory |

| MEP Pathway | Plastids | Pyruvate, G3P | IPP, Dimethylallyl Pyrophosphate (DMAPP) | Dominant |

| Isomerization | Cytosol & Plastids | IPP | DMAPP | Provides the electrophilic starter unit |

| Diterpene Skeleton Formation | Plastids | IPP, DMAPP | Geranylgeranyl Diphosphate (B83284) (GGPP) | Forms the C20 precursor |

Geranylgeranyl Diphosphate Synthase (GGPPS) Activity

With both C5 building blocks available, the assembly of the diterpenoid precursor begins. Geranylgeranyl Diphosphate Synthase (GGPPS) is the key enzyme that catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP. nih.govnih.gov This head-to-tail condensation reaction results in the formation of the C20 compound, geranylgeranyl diphosphate (GGPP). nih.govnih.gov

GGPP is the universal precursor for all diterpenoids, including not only tanshinones but also gibberellins (B7789140), carotenoids, and chlorophylls. nih.govnih.gov In S. miltiorrhiza, three GGPPS genes have been found, and the overexpression of SmGGPPS1 has been shown to significantly elevate the production of tanshinones in hairy root cultures. nih.govnih.gov The formation of GGPP represents a critical branch point, directing carbon flux towards the biosynthesis of various diterpenoid-derived metabolites. nih.gov From GGPP, a series of cyclization and oxidation reactions catalyzed by enzymes like copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes finally produce the characteristic tricyclic skeleton of miltiradiene (B1257523), the immediate precursor to the tanshinones. nih.govnih.govnih.gov

Diterpene Cyclases: Copalyl Diphosphate Synthase (CPS) and Kaurene Synthase-like (KSL)

The formation of the characteristic polycyclic structure of tanshinones is initiated by the action of two types of diterpene cyclases: copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL). In Salvia miltiorrhiza, specific isoforms of these enzymes, namely SmCPS1 and SmKSL1, are pivotal.

First, SmCPS1 catalyzes the protonation-initiated cyclization of the linear GGPP into the bicyclic (+)-copalyl diphosphate ((+)-CPP). This reaction is a crucial branching point, committing the precursor to the biosynthesis of labdane-related diterpenoids.

Following the formation of (+)-CPP, SmKSL1 facilitates a second cyclization reaction, converting (+)-CPP into miltiradiene, the first committed precursor with the characteristic tricyclic abietane (B96969) skeleton of tanshinones. The identification and characterization of SmCPS1 and SmKSL1 have been fundamental to understanding the early steps of tanshinone biosynthesis.

Post-Cyclization Modifications by Cytochrome P450 Monooxygenases (CYP450s)

After the formation of the miltiradiene backbone, a series of oxidative modifications are carried out by a versatile class of enzymes known as cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other functionalities, leading to the vast diversity of tanshinone structures.

Several key CYP450s involved in the tanshinone biosynthetic pathway have been identified and characterized. For instance, CYP76AH1 is a crucial enzyme that catalyzes the conversion of miltiradiene to ferruginol (B158077) through an aromatization reaction of the C-ring. Subsequently, other members of the CYP76A subfamily, such as CYP76AH3 and CYP76AK1 , play significant roles in further hydroxylations. CYP76AH3 has been shown to be a multi-functional enzyme, capable of hydroxylating ferruginol at both the C-11 and C-7 positions. CYP76AK1, on the other hand, is a C-20 hydroxylase. The sequential and sometimes combinatorial actions of these CYP450s create a metabolic grid that leads to a variety of hydroxylated intermediates, which are precursors to the final tanshinone structures.

The pathway continues with further oxidative and rearrangement reactions, eventually leading to the formation of the o-quinone or p-quinone moiety characteristic of tanshinones. While the precise enzymatic steps leading directly to 3-Hydroxymethylenetanshinquinone are still under investigation, it is clear that the CYP450-mediated modifications are critical for generating the necessary chemical scaffolds.

| Enzyme Family | Specific Enzyme (from S. miltiorrhiza) | Function in Tanshinone Biosynthesis |

| Diterpene Cyclase | SmCPS1 | Cyclization of GGPP to (+)-CPP |

| Diterpene Cyclase | SmKSL1 | Conversion of (+)-CPP to Miltiradiene |

| Cytochrome P450 | CYP76AH1 | Aromatization of Miltiradiene to Ferruginol |

| Cytochrome P450 | CYP76AH3 | Hydroxylation of Ferruginol at C-11 and C-7 |

| Cytochrome P450 | CYP76AK1 | Hydroxylation at C-20 |

Other Modifying Enzymes (e.g., Dehydrogenases, Reductases)

Beyond the foundational work of cyclases and the extensive modifications by CYP450s, other enzyme families, such as dehydrogenases and reductases, are also implicated in the later stages of tanshinone biosynthesis. These enzymes are likely responsible for the interconversion of hydroxyl and keto groups, as well as the saturation or desaturation of specific rings in the tanshinone skeleton. While specific dehydrogenases and reductases directly involved in the formation of this compound have not been fully elucidated, their participation is inferred from the chemical structures of the various tanshinone analogues found in Salvia miltiorrhiza.

Transcriptional and Epigenetic Regulation of Tanshinone Biosynthesis

The production of tanshinones is a tightly regulated process, controlled at the transcriptional and epigenetic levels. This ensures that these specialized metabolites are synthesized in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

Role of Transcription Factor Families (AP2/ERF, bHLH, MYB, bZIP, WRKY, GRAS)

The expression of the biosynthetic genes involved in the tanshinone pathway is orchestrated by a complex network of transcription factors (TFs). Several major TF families have been shown to play regulatory roles, acting as either activators or repressors of gene expression. nih.gov

AP2/ERF (APETALA2/Ethylene (B1197577) Response Factor): Members of this family are known to be involved in plant stress responses and development, and some have been shown to regulate terpenoid biosynthesis.

bHLH (basic Helix-Loop-Helix): bHLH transcription factors are one of the largest TF families in plants and are involved in a wide array of metabolic pathways.

MYB (Myeloblastosis): MYB proteins are key regulators of secondary metabolism in many plant species.

bZIP (basic Leucine (B10760876) Zipper): These TFs are involved in various processes, including stress responses and hormone signaling, which can in turn affect secondary metabolite production.

WRKY: The WRKY family is well-known for its role in plant defense responses, and several members have been identified as regulators of terpenoid biosynthesis.

GRAS: This family of TFs is involved in plant development and signal transduction.

The interplay between these different TF families creates a sophisticated regulatory web that fine-tunes the output of the tanshinone biosynthetic pathway. nih.gov

Regulatory Modules and Gene Expression Networks (e.g., SmWRKY32-SmbHLH65/SmbHLH85)

Recent research has begun to unravel the specific regulatory modules that control tanshinone biosynthesis. One such well-characterized module involves the transcription factors SmWRKY32, SmbHLH65, and SmbHLH85 in Salvia miltiorrhiza. oup.comnih.govoup.com

In this module, SmWRKY32 acts as a negative regulator. oup.comnih.govoup.com It directly binds to the promoter of SmbHLH65 and represses its expression. oup.comoup.com SmbHLH65, in turn, is a positive regulator, but it does not directly activate the biosynthetic genes. Instead, it interacts with another bHLH protein, SmbHLH85. oup.comnih.govoup.com SmbHLH85 directly binds to the promoters of key biosynthetic genes, including SmDXS2 and SmCPS1, and activates their transcription. oup.comnih.govoup.com Furthermore, SmbHLH65 enhances the transcriptional activation activity of SmbHLH85. oup.comnih.govoup.com Thus, SmWRKY32 indirectly represses tanshinone biosynthesis by inhibiting the function of the SmbHLH65-SmbHLH85 complex. oup.comoup.com This hierarchical regulatory cascade provides a precise mechanism for controlling the flux through the tanshinone pathway.

| Transcription Factor | Family | Role in Tanshinone Biosynthesis | Mechanism of Action |

| SmWRKY32 | WRKY | Negative Regulator | Represses the expression of SmbHLH65. oup.comnih.govoup.com |

| SmbHLH65 | bHLH | Positive Regulator | Interacts with and enhances the function of SmbHLH85. oup.comnih.govoup.com |

| SmbHLH85 | bHLH | Positive Regulator | Directly activates the transcription of SmDXS2 and SmCPS1. oup.comnih.govoup.com |

DNA Methylation and its Impact on Biosynthetic Gene Expression

Epigenetic mechanisms, particularly DNA methylation, are emerging as crucial regulators of secondary metabolism in plants. oup.comoup.com In Salvia miltiorrhiza, the level of DNA methylation has been shown to influence the biosynthesis of tanshinones. oup.comoup.comnih.govnih.gov

Studies have revealed that changes in DNA methylation patterns, particularly in the CHH context (where H can be A, C, or T), are associated with altered expression of tanshinone biosynthetic genes. oup.comnih.gov For instance, hypermethylation in the promoter regions of certain biosynthetic genes can lead to their transcriptional repression, thereby reducing tanshinone accumulation. oup.comnih.gov Conversely, a decrease in DNA methylation can lead to the upregulation of these genes. The expression of genes encoding DNA methyltransferases, such as SmCMT2 and SmDRM1, is also developmentally regulated, suggesting a dynamic epigenetic control over the tanshinone pathway. oup.comnih.gov This epigenetic layer of regulation adds another level of complexity to the control of this compound production, allowing the plant to modulate its metabolic profile in response to developmental and environmental signals.

Hormonal and Elicitor-Mediated Induction of Biosynthesis

The biosynthesis of tanshinones is not static but is dynamically regulated by a variety of external signals, including plant hormones and elicitors. These molecules can trigger signaling cascades that lead to the upregulation of key enzyme-encoding genes in the tanshinone production pathway, ultimately enhancing the accumulation of these compounds. mdpi.complos.org The plant hormone signal transduction pathway is recognized as a significant enrichment pathway in the synthesis of tanshinones. mdpi.com

Effects of Methyl Jasmonate (MeJA)

Methyl jasmonate (MeJA), a well-known plant signaling molecule involved in defense responses, is a potent elicitor of tanshinone biosynthesis. plos.org Studies on transgenic hairy roots of Salvia miltiorrhiza have demonstrated that treatment with MeJA can lead to a dramatic increase in tanshinone content. In one study, applying MeJA to a geranylgeranyl diphosphate synthase (SmGGPPS) overexpression line resulted in a 3.10-fold increase in the total tanshinone content, reaching 11.33 mg/g after 36 hours. mdpi.comproquest.com

This increase in product accumulation is directly linked to the upregulation of genes crucial to the biosynthetic pathway. Quantitative PCR analysis has shown that MeJA treatment significantly increases the expression of genes such as isopentenyl-diphosphate delta-isomerase (SmIPPI), SmGGPPS, copalyl diphosphate synthase (SmCPS), and kaurene synthase-like (SmKSL). mdpi.comproquest.com Further research has indicated that MeJA also upregulates 3-hydroxy-3-methylglutaryl-CoA reductase (SmHMGR). researchgate.net The combined application of MeJA with other elicitors, such as UV-B irradiation, can have synergistic effects, with one study reporting a 4.9-fold increase in tanshinone production. researchgate.net

Table 1: Effect of Methyl Jasmonate (MeJA) on Tanshinone Production and Gene Expression

| Elicitor | Plant System | Observed Effect on Tanshinone Content | Upregulated Genes | Reference |

|---|---|---|---|---|

| Methyl Jasmonate (MeJA) | S. miltiorrhiza hairy roots (G50 line) | 3.10-fold increase (11.33 mg/g total tanshinones) | SmIPPI, SmGGPPS, SmCPS, SmKSL | proquest.com, mdpi.com |

| MeJA + UV-B | S. miltiorrhiza hairy roots | 4.9-fold increase (28.21 mg/L total tanshinones) | SmHMGR, SmGGPPS | researchgate.net |

Influence of Gibberellins (GA) and Ethephon (B41061) (Eth)

The influence of gibberellins (GA) and ethylene (released by ethephon) on tanshinone biosynthesis is complex and reveals intricate hormonal crosstalk.

Gibberellic Acid (GA) has been shown to promote the production of specific tanshinones. In-vitro root cultures of S. miltiorrhiza treated with gibberellic acid (GA3) exhibited a significant 1.24-fold increase in cryptotanshinone (B1669641) and a 1.07-fold increase in tanshinone IIA. proquest.com Previous work also indicated that tanshinone production in S. miltiorrhiza hairy roots was significantly induced by GA3, an effect that could be reversed by the GA biosynthesis inhibitor paclobutrazol. nih.govplos.org However, the regulatory relationship is not straightforward. Research has identified a transcription factor, SmMYB98, that enhances tanshinone biosynthesis while simultaneously acting as a negative regulator of GA biosynthesis, suggesting an antagonistic interaction between the two pathways. nih.gov

Ethephon (Eth) , an ethylene-releasing agent, generally acts as an inhibitor of tanshinone accumulation. Treatment of S. miltiorrhiza hairy roots with ethephon led to a remarkable drop in the total content of tanshinones, including dihydrotanshinone (B163075) I, cryptotanshinone, tanshinone I, and tanshinone IIA. frontiersin.org This inhibitory effect is mediated by the ethylene-responsive transcription factor SmEIL1, which is upregulated by ethephon. frontiersin.org SmEIL1, in turn, suppresses the transcription of key tanshinone biosynthetic genes, including SmCPS1 and SmKSL1, effectively shutting down the pathway. frontiersin.org While ethephon treatment can enhance the production of other secondary metabolites like phenolic acids, its effect on tanshinones is distinctly negative. nih.govresearchgate.net

Biotic and Abiotic Elicitor Responses

A wide array of both biotic and abiotic elicitors has been shown to effectively stimulate tanshinone production in S. miltiorrhiza cell and hairy root cultures. nih.gov These elicitors trigger stress responses in the plant cells, which often involve the activation of secondary metabolic pathways. nih.govfrontiersin.org

Biotic elicitors , which are derived from biological sources, include polysaccharides from yeast extract (YE) and chitosan. nih.govfrontiersin.org YE, in particular, has been identified as a highly effective elicitor, capable of increasing the total tanshinone content by more than tenfold (to 2.3 mg/g compared to 0.2 mg/g in controls). nih.govfrontiersin.org Lipopolysaccharide (LPS), a component of bacterial cell walls, is another potent biotic elicitor that significantly enhances the accumulation of cryptotanshinone and dihydrotanshinone I. mdpi.com The LPS-induced response involves a calcium-dependent signaling pathway that activates transcription factors SmWRKY1 and SmWRKY2, which then upregulate downstream biosynthetic genes. mdpi.com

Abiotic elicitors encompass a range of non-biological factors, including heavy metal ions and chemical signaling compounds. nih.gov Heavy metal ions such as silver (Ag+), cadmium (Cd2+), and cobalt (Co2+) have proven to be powerful inducers. nih.govfrontiersin.orgresearchgate.net Studies have shown that Ag+ and Cd2+, at an optimal concentration of 25 μM, can increase total tanshinone content by over tenfold. nih.govfrontiersin.org The combination of a biotic elicitor like yeast extract with an abiotic one like Ag+ or Co2+ can produce a synergistic effect, leading to even greater yields of specific tanshinones. For instance, combining YE with Ag+ resulted in a 14-fold increase in tanshinone I content, while YE with Co2+ led to a 14.5-fold increase in tanshinone IIA. plos.org

Table 2: Effects of Various Elicitors on Tanshinone Production in Salvia miltiorrhiza

| Elicitor Type | Specific Elicitor | Concentration | Plant System | Fold Increase in Tanshinone Content | Reference |

|---|---|---|---|---|---|

| Biotic | Yeast Extract (YE) | 100 mg/L | Cell Culture | >10-fold (Total) | frontiersin.org, nih.gov |

| Lipopolysaccharide (LPS) | 50 µg/mL | Hairy Roots | Significant increase in CT & DTI | mdpi.com | |

| Abiotic | Silver Nitrate (Ag+) | 25 µM | Cell Culture | >10-fold (Total) | frontiersin.org, nih.gov |

| Cadmium Chloride (Cd2+) | 25 µM | Cell Culture | >10-fold (Total) | frontiersin.org, nih.gov | |

| Salicylic Acid (SA) | - | Hairy Roots | 1.63-fold (Total) | proquest.com, mdpi.com | |

| Combined | YE + Ag+ (300 µmol/L) | - | Hairy Roots | ~14-fold (Tanshinone I) | plos.org |

| Combined | YE + Co2+ (100 µmol/L) | - | Hairy Roots | ~14.5-fold (Tanshinone IIA) | plos.org |

CT: Cryptotanshinone; DTI: Dihydrotanshinone I

Structure Activity Relationship Sar Studies of 3 Hydroxymethylenetanshinquinone and Its Derivatives

Rational Design and Synthesis of Analogues and Derivatives

The rational design of 3-Hydroxymethylenetanshinquinone analogues is deeply rooted in the extensive SAR studies of naturally occurring tanshinones like tanshinone I and tanshinone IIA. nih.govfrontiersin.org The core structure of tanshinones, a phenanthrene-quinone, is considered essential for their biological activities. worldscientific.com Modifications have been systematically explored on different parts of the scaffold, particularly on the A-ring, C-ring (the o-quinone moiety), and the furan (B31954) ring (D-ring), to enhance potency, selectivity, and pharmacokinetic properties. nih.govbohrium.comresearchgate.net

The synthesis of tanshinone derivatives often starts from readily available natural tanshinones, such as tanshinone IIA or cryptotanshinone (B1669641). nih.gov The introduction of a hydroxymethylene group at the 3-position of the A-ring can be achieved through various synthetic methodologies. While specific synthesis routes for this compound are not extensively detailed in the current literature, general strategies for modifying the A-ring of tanshinones provide a blueprint. For instance, reactions at the C-1 and C-2 positions of tanshinone IIA have been reported to yield various derivatives. nih.gov A plausible approach for synthesizing this compound could involve the formylation of a suitable tanshinone precursor, followed by reduction.

The design of further derivatives would logically explore variations of the hydroxymethylene group itself. For example, esterification or etherification of the hydroxyl group could modulate the lipophilicity and, consequently, the cellular uptake and bioavailability of the compounds. Furthermore, the length and branching of the substituent at the 3-position can be varied to probe the steric and electronic requirements of the biological target.

Elucidation of Structural Features Critical for Biological Activity

The biological activity of tanshinone derivatives is intricately linked to their three-dimensional structure. Analysis of various analogues has revealed several key structural features that are critical for their cytotoxic and other biological effects.

The o-quinone moiety in ring C is a recurring feature in many biologically active tanshinones and is believed to be a crucial pharmacophore. worldscientific.comnih.gov This structural element can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a mechanism implicated in the anticancer activity of some quinones. worldscientific.com

Modifications on ring A have been shown to significantly influence the cytotoxic activity of tanshinones. worldscientific.comresearchgate.net For instance, studies on tanshinone analogues have demonstrated that the presence of hydroxyl or olefinic features in ring A can enhance their biological activities. worldscientific.com The introduction of a hydroxymethylene group at the C-3 position introduces a polar, hydrogen-bonding capable group, which could potentially alter the interaction of the molecule with its biological target. The flexibility of this group might also allow for optimal positioning within a binding pocket.

The integrity of the furan ring (ring D) is another critical determinant of activity. worldscientific.com Compounds lacking an intact furan ring have been reported to be inactive, suggesting that this moiety is essential for the interaction with biological macromolecules, possibly through intercalation with DNA. worldscientific.com

The following table summarizes the cytotoxic activities of some representative tanshinone analogues, highlighting the influence of different structural modifications.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Tanshinone IIA | - | BEL-7402 | - | haw-hamburg.de |

| Cryptotanshinone | - | H446 | - | haw-hamburg.de |

| Dihydrotanshinone (B163075) I | - | SGC-7901 | - | haw-hamburg.de |

| Tanshinone I | - | P338 | 25 µg/ml | nih.gov |

| Compound 2f (Ring A cleaved) | Methoxy group at C-8 | A549 | 0.28–3.16 | bohrium.comresearchgate.net |

Note: Specific IC50 values for some compounds were not provided in the source material.

Impact of Chemical Modifications on Molecular Interactions and Pathway Modulation

Chemical modifications to the this compound scaffold are expected to have a profound impact on its molecular interactions and its ability to modulate biological pathways. The introduction of the hydroxymethylene group at the C-3 position can alter the molecule's polarity, solubility, and ability to form hydrogen bonds. nih.gov

For instance, tanshinone IIA derivatives with modified substituents have shown altered endothelial protective effects. nih.govtandfonline.comtandfonline.com Some derivatives exhibited increased activity and water solubility compared to the parent compound, and their mechanism of action was linked to the upregulation of antioxidant genes through the Nrf2 pathway. nih.gov This suggests that modifications on the tanshinone backbone can directly influence specific signaling pathways.

The anticancer mechanisms of tanshinones are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.govfrontiersin.orgnih.gov These effects are often mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. nih.govnih.gov The structural features of a this compound derivative would dictate its binding affinity and selectivity for various protein targets within these pathways. For example, the hydroxymethylene group could form a critical hydrogen bond with an amino acid residue in the active site of an enzyme, leading to its inhibition.

Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the preclinical investigations of This compound that adheres to the provided outline.

The search did not yield specific research findings regarding this particular compound's effects in the following required areas:

In Vitro Studies: Detailed examinations of cellular responses (cell survival, apoptosis), specific biochemical assays for enzyme modulation (UGTs, MAO-B, AChE, BChE), or specific gene and protein expression analyses.

In Vivo Animal Model Studies: Assessments of molecular and cellular effects in specific disease models (cardiovascular, neurodegenerative, inflammatory, cancer) or studies focused on pharmacodynamic biomarker identification and validation.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly following the requested structure and content inclusions at this time.

Preclinical Investigations: Mechanistic Elucidation in Biological Systems

In Vivo Animal Model Studies for Mechanistic Insights

Preclinical Pharmacokinetic and Disposition Analysis in Animal Models

The preclinical pharmacokinetic profile of 3-Hydroxymethylenetanshinquinone, a derivative of the pharmacologically significant tanshinone family, has been primarily inferred from extensive studies on its parent compounds, such as tanshinone IIA (TIIA), cryptotanshinone (B1669641) (CT), and dihydrotanshinone (B163075) I (DH-TI). These investigations in various animal models, predominantly rats, have shed light on the absorption, distribution, metabolism, and excretion (ADME) characteristics that are likely shared across this class of compounds.

Absorption

Tanshinones, in their natural form, generally exhibit poor oral bioavailability due to their high lipophilicity and low aqueous solubility. nih.govscilit.com Studies on TIIA have demonstrated that its absorption from the gastrointestinal tract is limited. To overcome this, various formulation strategies have been explored. For instance, a solid dispersion of TIIA was developed to enhance its dissolution and absorption properties. scilit.com Similarly, novel formulations such as solid lipid nanoparticles (SLN) and polylactic acid nanoparticles have been shown to improve the plasma concentration and circulation time of TIIA in rats. nih.gov

Distribution

Following absorption, tanshinones are distributed to various tissues. A study on the tissue distribution of TIIA after oral administration of a traditional Chinese medicine preparation, Bushen Huoxue Qubi granules, in rats with blood stasis syndrome revealed that TIIA was detected in various tissues. researchgate.net The study indicated that in the disease model, the apparent volume of distribution (Vd) of TIIA was lower compared to normal rats, suggesting altered distribution patterns in pathological states. researchgate.net The binding of tanshinones to plasma proteins is also a crucial factor in their distribution. Research on TIIA solid dispersion has investigated its plasma protein binding properties, which influence the free fraction of the compound available for therapeutic action and clearance. scilit.com

Metabolism

The metabolism of tanshinones is a complex process involving multiple enzymatic reactions. Studies on TIIA in rats have identified several phase I and phase II metabolites. The primary metabolic pathways for TIIA include hydroxylation and dehydrogenation. researchgate.net Key metabolites identified in rat bile, urine, and feces include tanshinone IIB, hydroxytanshinone IIA, przewaquinone A, and dehydrotanshinone IIA. researchgate.net Furthermore, quinone reduction followed by glucuronidation has been identified as a significant metabolic route for TIIA. researchgate.net Twelve metabolites of TIIA were identified in one study, with glucuronide conjugates of two different semiquinones being the most abundant in bile. researchgate.net This suggests that for this compound, the hydroxymethylene group might also undergo metabolic transformations, such as oxidation or conjugation, in addition to the reactions observed for the core tanshinone structure.

Excretion

Systemic Exposure

The systemic exposure to tanshinones, as measured by the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), is highly dependent on the specific compound, the route of administration, and the formulation used. Comparative pharmacokinetic studies in rats after oral administration of crude and wine-processed Danshen (the herb from which tanshinones are extracted) extract showed varying pharmacokinetic parameters for TIIA, CT, and DH-TI. mdpi.com For example, after oral administration of a Danshen extract, the Cmax of TIIA was observed to be different between the crude and processed forms. mdpi.com

The following tables summarize representative pharmacokinetic parameters for major tanshinones in rats from different studies.

Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats After Oral Administration of Naoxintong Capsule (NXTC)

| Parameter | Single Dose | Triple Dose |

| Cmax (µg/L) | 18.2 ± 6.9 | 24.5 ± 8.1 |

| AUC(0→24h) (µg·h/L) | 108.9 ± 39.8 | 176.2 ± 58.4 |

| MRT(0→24h) (h) | 7.9 ± 1.2 | 8.5 ± 1.5 |

| Data sourced from a study by Liu et al. (2017). semanticscholar.org |

Table 2: Comparative Pharmacokinetic Parameters of Tanshinones in Rats After Oral Administration of Crude vs. Wine-Processed Danshen Extract

| Compound | Preparation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) |

| Tanshinone IIA | Crude Danshen | 10.9 ± 4.1 | 0.42 ± 0.14 | 20.7 ± 9.3 | 4.9 ± 2.5 |

| Wine-Processed Danshen | 6.1 ± 2.5 | 0.58 ± 0.20 | 14.8 ± 7.2 | 5.7 ± 2.8 | |

| Cryptotanshinone | Crude Danshen | 2.9 ± 1.1 | 0.54 ± 0.20 | 5.5 ± 2.9 | 5.3 ± 2.9 |

| Wine-Processed Danshen | 2.1 ± 0.9 | 0.67 ± 0.26 | 4.9 ± 3.1 | 6.8 ± 3.5 | |

| Dihydrotanshinone I | Crude Danshen | 1.8 ± 0.7 | 0.58 ± 0.20 | 4.1 ± 2.2 | 6.1 ± 3.1 |

| Wine-Processed Danshen | 1.1 ± 0.5 | 0.75 ± 0.27 | 2.5 ± 1.6 | 7.2 ± 3.8 | |

| p < 0.05 compared to the crude Danshen group. Data represents mean ± SD (n=6). mdpi.com |

Advanced Analytical Methodologies for 3 Hydroxymethylenetanshinquinone Research

High-Resolution Chromatographic Techniques for Quantitative and Qualitative Analysis

High-resolution chromatography is the cornerstone for the separation and analysis of 3-Hydroxymethylenetanshinquinone from complex mixtures. These techniques offer high sensitivity and selectivity, which are essential for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. bohrium.comnih.gov Coupled with a variety of detectors, HPLC provides versatile platforms for both qualitative and quantitative assessments.

UV-Visible (UV-Vis) Detection: HPLC with UV-Vis detection is a widely used method for the quantification of quinones. mdpi.com The chromophoric nature of this compound allows for its detection at specific wavelengths, offering a balance of accuracy, sensitivity, and ease of use. bohrium.com For instance, a developed HPLC-UV method for hydroquinone (B1673460) and related compounds demonstrated good linearity and low limits of detection (LOD) and quantitation (LOQ), with an LOD of 0.08 µg/mL and an LOQ of 0.26 µg/mL being achievable. nih.gov The selection of the mobile phase, such as methanol-water or acetonitrile-water mixtures, is optimized to achieve good separation and signal response. nih.govrsc.org

Chemiluminescence (CL) Detection: For enhanced sensitivity, HPLC can be paired with online UV irradiation and chemiluminescence detection. This method involves the UV-induced generation of reactive oxygen species (ROS) from the quinone moiety, which then react with a reagent like luminol (B1675438) to produce a detectable light signal. mdpi.com This technique has shown low limits of detection for similar compounds, in the nanomolar range. mdpi.com

A comparative table of HPLC methods is presented below:

| Detector | Mobile Phase Example | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| UV-Vis | Methanol (B129727):Water (20:80, v/v) | 0.08 µg/mL | 0.26 µg/mL | nih.gov |

| Chemiluminescence | Not specified | 124 nM (for tryptamine (B22526) derivative) | Not specified | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (Q-TOF) variations have revolutionized the analysis of phytochemicals like this compound. rsc.orgnih.gov These methods offer unparalleled sensitivity and specificity, enabling the precise identification and quantification of the compound even in complex biological matrices. rsc.orgnih.govmdpi.com

LC-MS/MS: This technique is a powerful tool for quantitative analysis. nih.govnih.gov By using multiple reaction monitoring (MRM), LC-MS/MS provides high selectivity and sensitivity, minimizing matrix effects and allowing for the determination of low-level analytes. mdpi.comnih.gov The development of a UPLC-MS/MS method for a similar flavonoid, 3-hydroxyflavone, demonstrated a rapid analysis time of 4.0 minutes and required only a small sample volume. nih.gov The method showed excellent linearity over a wide concentration range and had low limits of detection and quantification. nih.govnih.gov

Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS): Q-TOF LC-MS is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements, which is crucial for the confident identification of unknown compounds and for structural confirmation. nih.gov It allows for the recording of full-scan spectra, enabling both targeted and untargeted screening of metabolites. nih.govnih.gov The use of UPLC-Q-TOF-MS/MS has been shown to be a valuable strategy for the rapid screening and identification of major constituents in complex mixtures. rsc.org

Below is a table summarizing the key features of these LC-MS techniques:

| Technique | Key Advantage | Application | Reference |

| LC-MS/MS | High sensitivity and selectivity (MRM) | Quantitative analysis of known compounds | nih.govnih.govnih.gov |

| Q-TOF LC-MS | Accurate mass measurement, full-scan spectra | Identification of unknown compounds, structural confirmation | rsc.orgnih.govnih.gov |

The optimization of LC-MS conditions, including the mobile phase composition (e.g., acetonitrile (B52724) with 0.1% formic acid) and mass spectrometer parameters, is critical for achieving efficient separation and strong signal responses. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is crucial for studying its volatile metabolites. The technique involves separating compounds in a gaseous mobile phase and then detecting them with a mass spectrometer. nih.gov

In the context of related research, GC-MS has been successfully used to identify and quantify various metabolites in complex samples. For instance, a stable isotope dilution GC-MS method is used for the quantitative measurement of 3-hydroxy-fatty acid intermediates, which are metabolites in fatty acid beta-oxidation. nih.gov This highlights the potential of GC-MS in metabolic studies related to this compound.

A typical GC-MS analysis involves:

Sample Preparation: Derivatization may be necessary to increase the volatility and thermal stability of the analytes.

Chromatographic Separation: A capillary column is used to separate the volatile compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional liquid chromatography. selvita.comwikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency. chromatographyonline.comyoutube.com

The primary application of SFC in this context would be the chiral separation of this compound, should it exist as enantiomers, or the separation of its chiral metabolites. selvita.comwikipedia.org The technique is particularly advantageous for preparative scale separations due to its use of environmentally friendly solvents and faster solvent removal. selvita.comchiraltech.com

Key aspects of SFC for chiral separations include:

Mobile Phase: Supercritical CO2 is the main component, often mixed with a small amount of an organic modifier (e.g., methanol, ethanol) to adjust solvent strength. chromatographyonline.comchiraltech.com

Stationary Phase: Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are used to achieve enantiomeric separation. chiraltech.comnih.gov

Advantages: SFC offers faster analysis times, reduced consumption of toxic organic solvents, and is compatible with a wide range of detectors, including mass spectrometers. chromatographyonline.comnih.gov

The development of ultra-high-performance supercritical fluid chromatography (UHPSFC) has further enhanced the speed and resolution of these separations. nih.gov

Spectroscopic and Imaging Techniques for Structural and Functional Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for determining the precise molecular structure of organic compounds like this compound. dntb.gov.uaslideshare.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netethernet.edu.et

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. slideshare.net Chemical shifts, spin-spin coupling, and integration of the signals are key parameters used in structure determination. slideshare.netethernet.edu.et

¹³C NMR: This provides information about the different types of carbon atoms in the molecule.

2D NMR Techniques: More complex structures are elucidated using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. redalyc.org

Automated machine learning frameworks are also being developed to aid in the rapid elucidation of chemical structures from routine NMR spectra. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For tanshinone-type compounds, FTIR analysis reveals characteristic absorption bands. A strong, broad absorption band is typically observed in the 3700–3000 cm-1 region, which is assigned to the stretching vibrations of hydroxyl (O-H) groups. scielo.org.mxresearchgate.net The presence of the quinone structure, a central feature of this compound, is identified by strong C=O stretching vibrational modes, which typically appear in the range of 1700-1600 cm-1. nih.govscielo.org.mx Additionally, sharp peaks around 2927 cm-1 and 2860 cm-1 can be attributed to the symmetric and asymmetric stretching of C-H bonds within the molecule's core structure. scielo.org.mx

Raman spectroscopy complements FTIR by detecting the inelastic scattering of monochromatic light. researchgate.net For a vibration to be Raman active, it must cause a change in the molecule's polarizability. researchgate.net In the analysis of quinone-containing compounds, resonance Raman spectroscopy can be particularly informative, exhibiting characteristic vibrational modes for C-H, C-C, C=C, and C=O groups between 900 and 1700 cm-1. nih.gov The spectra can become significantly more complex under different conditions, such as high pressure, indicating changes in molecular correlation and structure. researchgate.net For similar quinoproteins, the C=O mode is observed around 1625 cm-1. nih.gov The analysis of various tanshinones using these spectroscopic techniques helps confirm the presence and chemical environment of the core functional groups that define their structure and potential reactivity.

Advanced Microscopy for Cellular Localization and Interaction Studies

Advanced microscopy techniques, particularly fluorescence microscopy, are indispensable tools for visualizing the subcellular distribution of bioactive compounds and understanding their mechanism of action. nih.gov These methods allow researchers to determine where a compound like this compound accumulates within a cell and to observe its interactions with specific organelles or proteins in real-time. nih.govnih.gov

The core principle of fluorescence microscopy in this context involves either the intrinsic fluorescence of the target molecule or, more commonly, tagging it with a fluorescent probe. While some tanshinones exhibit autofluorescence, their quantum yield may be insufficient for high-resolution imaging. Therefore, researchers often rely on fluorescent derivatives or specific fluorescent dyes that bind to the compound or its cellular targets. Techniques like Total Internal Reflection Fluorescence Microscopy (TIRF-M) are particularly powerful as they provide excellent background rejection, enabling the visualization of single molecules in living cells. capes.gov.br

Localization microscopy, a super-resolution imaging method, builds upon conventional fluorescence microscopy to overcome the diffraction limit of light. nih.gov It works by sequentially activating and localizing individual fluorescent molecules, building a high-resolution image molecule-by-molecule. nih.govarxiv.org This approach can reveal the precise location of compounds within complex cellular structures. Studies on protein localization using green fluorescent protein (GFP) tagging, for instance, provide a framework for how such techniques can be applied to track the journey of a small molecule within the cell, providing critical context for its biological function. gaacademy.org By observing the colocalization of a fluorescently-labeled tanshinone with specific cellular markers (e.g., for mitochondria or the nucleus), researchers can infer its sites of action and potential molecular targets.

Quantitative Analytical Strategies and Validation in Complex Biological Matrices

The quantitative analysis of compounds like this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, presents significant analytical challenges. The low concentrations of the analyte, coupled with the presence of numerous endogenous interfering substances, necessitates the development of highly selective, sensitive, and reliable analytical methods. nih.govresearchgate.net Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for this purpose due to its superior speed, resolution, and sensitivity. nih.govmdpi.com

Developing a robust quantitative method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation is a critical step aimed at extracting the analyte from the matrix and removing proteins and other interfering components. Techniques like protein precipitation and liquid-liquid extraction are commonly employed for tanshinones. nih.govnih.gov The subsequent validation of the developed method is essential to ensure that the results are accurate and reproducible, a requirement for any data used in pharmacokinetic or clinical studies. wjarr.comresearchgate.neteurachem.org

Method Development and Validation (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.commdpi.com For quantitative methods measuring this compound in biological fluids, validation is typically performed according to established international guidelines and involves assessing several key performance characteristics. mdpi.comikev.org

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. A calibration curve is constructed by analyzing samples with known concentrations of the compound. For UPLC-MS/MS methods, linearity is typically demonstrated when the correlation coefficient (r²) of the regression line is greater than 0.99. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. wjarr.comresearchgate.net Accuracy is expressed as the percentage of the nominal concentration, with acceptance criteria often set at 85-115% (or 80-120% for the lowest concentration). wjarr.com Precision is measured by the relative standard deviation (RSD) or coefficient of variation (CV), which should typically not exceed 15%. researchgate.netikev.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. wjarr.commdpi.com The LOQ is a critical parameter for pharmacokinetic studies, as it defines the lower boundary of the reportable concentration range. For tanshinones, LOQ values in the low ng/mL range are often achieved. nih.govnih.gov

The table below presents typical validation parameters for a UPLC-MS/MS method for the quantification of a tanshinone in rat plasma, based on published data for similar compounds. nih.govnih.gov

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.995 |

| Concentration Range (ng/mL) | Defined by linear range | 2 - 1000 |

| Accuracy (%) | 85% - 115% | 91.5% - 108.2% |

| Precision (Intra-day, RSD%) | < 15% | < 9.0% |

| Precision (Inter-day, RSD%) | < 15% | < 11.5% |

| Limit of Quantification (LOQ) (ng/mL) | S/N ≥ 10, with acceptable accuracy/precision | 2.0 |

| Extraction Recovery (%) | Consistent and reproducible | 84.8% - 94.5% |

| Matrix Effect (%) | 85% - 115% | 86.2% - 113.8% |

Internal Standard Applications

In quantitative analysis using LC-MS/MS, an internal standard (IS) is a crucial component for achieving high accuracy and precision. nih.gov An IS is a compound that is added in a known, constant amount to every sample, calibrator, and quality control sample before processing. nih.gov The purpose of the IS is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response (e.g., injection volume or ionization efficiency). nih.gov

The ideal internal standard has physicochemical properties very similar to the analyte of interest but is isotopically or structurally distinct enough to be differentiated by the mass spectrometer. For the analysis of tanshinones, structurally similar compounds or stable isotope-labeled versions of the analyte are preferred. For example, in a validated method for Sodium Tanshinone IIA Sulfonate, a deuterated steroid (DHEAS-D5) was used as the IS. nih.gov The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibrators. peerj.com This ratiometric approach compensates for variations that can occur during the analytical process, thereby improving the reliability and robustness of the method.

Biotechnological Production and Metabolic Engineering Strategies

In Vitro Culture Systems for Tanshinone Production

Plant tissue culture techniques offer a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. For tanshinones, including 3-Hydroxymethylenetanshinquinone, hairy root cultures and cell suspension cultures are the most extensively studied systems. researchgate.netcapes.gov.br

Hairy root cultures , induced by the infection of plant tissues with Agrobacterium rhizogenes, are particularly advantageous due to their genetic stability, rapid growth in hormone-free media, and high capacity for secondary metabolite synthesis. nih.govmdpi.comresearchgate.netfrontiersin.org These cultures can produce levels of tanshinones comparable to those found in the roots of the parent plant. researchgate.net Various strategies, such as optimizing culture media and elicitor treatments, have been shown to dramatically enhance tanshinone yields in hairy root cultures. researchgate.net For instance, the use of a B5 liquid medium has been found to be effective for the growth and establishment of hairy root lines of S. miltiorrhiza. researchgate.net Furthermore, studies have demonstrated that the inoculum source and density, such as using root tips, can significantly impact biomass accumulation and tanshinone production in liquid cultures. nih.gov

Cell suspension cultures of S. miltiorrhiza have also been established as a viable method for tanshinone production. researchgate.netnih.gov These cultures involve growing plant cells in a liquid medium, which allows for easier scale-up in bioreactors. Research has shown that the choice of culture medium, such as B5 medium for growth and 6,7-V medium for production, can significantly influence the outcome. researchgate.netnih.gov A two-stage culture method, where cell aggregates are transferred to a fresh, yeast-extract-containing medium, has been shown to boost tanshinone production to approximately 22 mg per liter. nih.gov However, it has been noted that light can have an inhibitory effect on tanshinone biosynthesis in these cultures. nih.gov

| Culture System | Key Characteristics | Reported Tanshinone Yield Enhancement |

| Hairy Root Cultures | Genetically stable, rapid growth, hormone-free media, high biosynthetic capacity. nih.govmdpi.comresearchgate.netfrontiersin.org | Yields comparable to intact plants, significantly enhanced by media optimization and elicitors. researchgate.net |

| Cell Suspension Cultures | Scalable in bioreactors, production influenced by media composition. researchgate.netnih.gov | ~22 mg/L with a two-stage culture method. nih.gov |

Genetic Engineering Approaches to Enhance Biosynthesis Pathways

Metabolic engineering of the tanshinone biosynthetic pathway in S. miltiorrhiza presents a powerful strategy to increase the production of this compound and its related compounds. This involves the targeted manipulation of genes encoding key enzymes and regulatory factors. mdpi.comresearchgate.netnih.gov

Overexpression of Key Enzyme Genes

The biosynthesis of tanshinones involves a complex pathway with several key enzymatic steps. Overexpression of the genes encoding these enzymes can help to drive the metabolic flux towards the desired products. Key target genes include:

SmDXS2 (1-deoxy-D-xylulose-5-phosphate synthase 2): This enzyme is involved in the MEP pathway, which provides the precursors for diterpenoid biosynthesis. Overexpression of SmDXS has been shown to significantly increase tanshinone production, more so than overexpressing enzymes from the MVA pathway. researchgate.net

SmCPS1 (copalyl diphosphate (B83284) synthase 1): This enzyme catalyzes a crucial step in the formation of the diterpene skeleton. Overexpression of SmCPS1 has been linked to increased tanshinone levels.

SmKSL1 (kaurene synthase-like 1): Working in conjunction with SmCPS1, SmKSL1 is essential for the production of the miltiradiene (B1257523) precursor.

SmGGPPS1 (geranylgeranyl diphosphate synthase 1): This enzyme plays a significant role in stimulating the accumulation of tanshinones. researchgate.net Co-expression of SmGGPPS1 with SmHMGR (3-hydroxy-3-methylglutaryl CoA reductase) has resulted in a 4.74-fold increase in tanshinone production in hairy roots. researchgate.net

| Gene | Enzyme | Role in Biosynthesis | Impact of Overexpression |

| SmDXS2 | 1-deoxy-D-xylulose-5-phosphate synthase 2 | Precursor formation in the MEP pathway researchgate.net | Significantly increases tanshinone production researchgate.net |

| SmCPS1 | copalyl diphosphate synthase 1 | Diterpene skeleton formation | Enhances tanshinone levels |

| SmKSL1 | kaurene synthase-like 1 | Miltiradiene precursor synthesis | Works with SmCPS1 to boost production |

| SmGGPPS1 | geranylgeranyl diphosphate synthase 1 | Stimulates tanshinone accumulation researchgate.net | Co-expression with SmHMGR led to a 4.74-fold increase researchgate.net |

Manipulation of Regulatory Genes (e.g., Transcription Factors)

Transcription factors (TFs) are master regulators that control the expression of multiple genes within a biosynthetic pathway. nih.govmdpi.com Manipulating these TFs offers a promising approach to coordinately upregulate the entire tanshinone production line. Several families of TFs have been identified as playing crucial roles in regulating tanshinone biosynthesis in S. miltiorrhiza, including:

AP2/ERF (APETALA2/ethylene (B1197577) response factor): Members of this family, such as SmERF73, can positively regulate tanshinone synthesis by activating the expression of key enzyme genes. nih.gov

bHLH (basic helix-loop-helix): Some bHLH TFs positively regulate tanshinone synthesis, while others act as negative regulators. nih.gov Overexpression of a positive regulator, SmMYC2b, has been shown to enhance tanshinone accumulation by activating pathway genes.

MYB (myeloblastosis): This family also contains both positive and negative regulators of the pathway. nih.gov

bZIP (basic leucine (B10760876) zipper): These TFs are also involved in the complex regulatory network of tanshinone biosynthesis. nih.gov

WRKY: The WRKY family of TFs can act as repressors in the tanshinone biosynthesis pathway. nih.gov

Synthetic Biology and Heterologous Production Systems

The elucidation of the tanshinone biosynthetic pathway has paved the way for synthetic biology approaches, particularly the heterologous production of these compounds in microbial hosts. Saccharomyces cerevisiae (baker's yeast) is a favored chassis for this purpose due to its well-characterized genetics and suitability for large-scale fermentation.

The strategy involves introducing the relevant genes from S. miltiorrhiza into the yeast's metabolic framework. Early efforts focused on producing miltiradiene, the key precursor for tanshinones, by introducing SmCPS1 and SmKSL1. Further engineering, such as fusing these two enzymes to enhance metabolic flux, has been explored. The identification of cytochrome P450 enzymes like CYP76AH1, which catalyzes the conversion of miltiradiene to ferruginol (B158077), has been a critical step in enabling the heterologous production of key intermediates in the tanshinone pathway in yeast.

While the complete synthesis of complex tanshinones like this compound in microbial systems is still a subject of ongoing research, the successful production of precursors demonstrates the feasibility of this approach as a sustainable and scalable alternative to plant-based extraction.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 3-Hydroxymethylenetanshinquinone in experimental settings?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₂₀H₁₈O₂) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Cross-reference spectral data with databases using the InChIKey

NQVBCGTZRWHVSY-UHFFFAOYSA-Nto ensure structural fidelity . For reproducibility, document solvent systems, temperature, and instrumentation parameters (e.g., NMR field strength, MS ionization mode).

Table 1: Key Analytical Techniques for Characterization

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structural elucidation of substituents | Requires pure samples; solvent interference |

| HRMS | Molecular formula confirmation | Limited to volatile or ionizable compounds |

| X-ray crystallography | Absolute configuration determination | Requires single crystals |

Q. What are the standard protocols for synthesizing this compound derivatives?

- Methodological Answer : Employ regioselective functionalization (e.g., Friedel-Crafts acylation) to modify the anthraquinone core. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent, catalyst) to minimize side products. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times with known standards .

Q. How should researchers assess the purity of this compound in pharmacological studies?

- Methodological Answer : Combine quantitative NMR (qNMR) with diode-array HPLC to detect impurities. Establish a calibration curve using a certified reference standard. For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS) to rule out catalytic residues from synthesis .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the biological mechanisms of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls (e.g., negative/positive controls, solvent-only groups). For in vivo studies, select model organisms based on pharmacokinetic compatibility and employ dose-response experiments. Validate target engagement via Western blotting or CRISPR-Cas9 knockdowns .

Q. How can conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer : Conduct meta-analysis of published datasets to identify variables causing discrepancies (e.g., cell line specificity, assay conditions). Replicate experiments under standardized protocols (e.g., uniform cell culture media, incubation times). Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : Test stabilizers (e.g., cyclodextrins, antioxidants) using accelerated stability studies (40°C/75% RH for 1 month). Analyze degradation products via LC-MS and adjust pH to minimize hydrolysis. Store solutions in amber vials under inert gas (e.g., argon) to prevent oxidation .

Q. How can researchers integrate multi-omics data to elucidate the compound’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses with selective pathway inhibitors or gene overexpression .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.